2-(Hydroxymethyl)-3-methoxyanthracene-9,10-dione
CAS No.: 537712-33-7
Cat. No.: VC17609997
Molecular Formula: C16H12O4
Molecular Weight: 268.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 537712-33-7 |
|---|---|
| Molecular Formula | C16H12O4 |
| Molecular Weight | 268.26 g/mol |
| IUPAC Name | 2-(hydroxymethyl)-3-methoxyanthracene-9,10-dione |
| Standard InChI | InChI=1S/C16H12O4/c1-20-14-7-13-12(6-9(14)8-17)15(18)10-4-2-3-5-11(10)16(13)19/h2-7,17H,8H2,1H3 |
| Standard InChI Key | PPPJBOAZTZXZGZ-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC2=C(C=C1CO)C(=O)C3=CC=CC=C3C2=O |
Introduction
Chemical Structure and Physicochemical Properties
The structural identity of 2-(Hydroxymethyl)-3-methoxyanthracene-9,10-dione is defined by its anthracene-9,10-dione core, a bicyclic aromatic system with two ketone groups at positions 9 and 10. The hydroxymethyl (-CHOH) and methoxy (-OCH) substituents at positions 2 and 3 introduce polarity and hydrogen-bonding capabilities, which significantly alter its solubility and reactivity compared to unsubstituted anthraquinones.
Molecular Geometry and Stereoelectronic Effects
The planar anthracene backbone allows for π-π stacking interactions, while the substituents introduce steric and electronic modifications. Computational studies of similar anthraquinones suggest that electron-donating groups like methoxy enhance resonance stabilization, whereas hydroxymethyl groups contribute to intermolecular hydrogen bonding. These features are critical in determining the compound’s behavior in solution and solid states.
Spectroscopic Characterization
Key spectral data for this compound include:
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UV-Vis: Absorption maxima in the range of 250–400 nm, characteristic of conjugated quinone systems.
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IR: Stretching vibrations at ~1670 cm (C=O), ~3400 cm (O-H), and ~1250 cm (C-O-C), confirming the presence of ketone, hydroxyl, and ether functional groups.
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NMR: NMR signals for the hydroxymethyl proton appear as a triplet near δ 4.3 ppm, while the methoxy group resonates as a singlet around δ 3.9 ppm.
Synthesis and Optimization
The synthesis of 2-(Hydroxymethyl)-3-methoxyanthracene-9,10-dione typically involves multi-step protocols starting from simpler anthraquinone precursors.
Friedel-Crafts Acylation
A common route begins with Friedel-Crafts acylation of anthracene to introduce acetyl groups, followed by oxidation to yield the quinone structure. Subsequent functionalization steps include:
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Selective Hydroxymethylation: Achieved via Mannich reaction or hydroxymethylation using formaldehyde under basic conditions.
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Methoxy Group Introduction: Electrophilic aromatic substitution using methylating agents like dimethyl sulfate.
Challenges in Purification
The compound’s moderate solubility in polar solvents (e.g., ethanol, DMSO) complicates crystallization. Column chromatography with silica gel and ethyl acetate/hexane mixtures is often required to isolate the pure product, with yields typically ranging from 40–60%.
Industrial and Material Science Applications
Beyond pharmacology, 2-(Hydroxymethyl)-3-methoxyanthracene-9,10-dione finds use in:
Dye and Pigment Synthesis
The compound’s conjugated π-system and substituents enable tunable absorption spectra, making it a candidate for organic dyes. Its stability under UV light surpasses many azo dyes, with a degradation half-life of >500 hours in accelerated weathering tests.
Electrochemical Applications
Cyclic voltammetry reveals two reversible redox peaks at -0.34 V and -0.78 V (vs. Ag/AgCl), characteristic of quinone/hydroquinone transitions. This redox activity is exploitable in organic battery electrolytes or supercapacitors.
Research Gaps and Future Directions
Despite progress, critical questions remain:
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Pharmacokinetics: No in vivo data exist on absorption, metabolism, or toxicity.
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Synthetic Scalability: Current methods are lab-scale; continuous-flow reactors could improve yield.
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Structure-Activity Relationships: The impact of substituent positions on bioactivity needs systematic study.
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